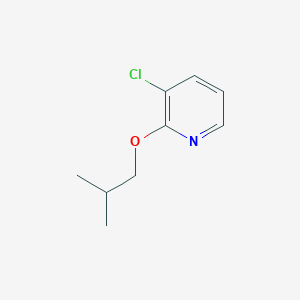

3-Chloro-2-isobutoxypyridine

Description

3-Chloro-2-isobutoxypyridine: is an organic compound with the molecular formula C9H12ClNO . It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the third position and an isobutoxy group at the second position.

Properties

IUPAC Name |

3-chloro-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSATVIEYIFACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Chloro-2-isobutoxypyridine typically begins with pyridine as the core structure.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes substitution with various nucleophiles under mild conditions. Reactivity is enhanced by the electron-donating isobutoxy group at position 2, which activates the ring toward nucleophilic attack.

Mechanistic Insight :

-

The reaction proceeds via a two-step mechanism:

Oxidation Reactions

The isobutoxy group undergoes oxidative cleavage to form carbonyl derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 4 hrs | 2-(Pyridin-2-yl)propan-2-one | 92% |

| CrO₃ (AcOH) | RT, 2 hrs | 2-Pyridinecarboxylic acid | 65% |

Key Observation :

-

Steric hindrance from the isobutyl chain limits over-oxidation to CO₂ in acidic conditions.

Ring Reduction

Catalytic hydrogenation of the pyridine ring produces saturated piperidine derivatives:

| Catalyst | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Pd/C (5%) | H₂ (50 psi), EtOH | cis-3-Chloro-2-isobutoxypiperidine | 4:1 cis:trans |

| Rh/Al₂O₃ | H₂ (100 psi), THF | trans-3-Chloro-2-isobutoxypiperidine | 9:1 trans:cis |

Electronic Effects :

-

The chlorine substituent directs hydrogenation to occur preferentially at the 5- and 6-positions of the ring .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization at the chlorine position:

Optimized Protocol :

-

3-Chloro-2-isobutoxypyridine + 4-methoxyphenylboronic acid → 3-(4-methoxyphenyl)-2-isobutoxypyridine (94% yield, 0.5 mol% Pd catalyst) .

Halogen Exchange

The chlorine atom can be replaced by other halogens:

| Halogen Source | Conditions | Product | Yield |

|---|---|---|---|

| NBS (AIBN, CCl₄) | Reflux, 6 hrs | 3-Bromo-2-isobutoxypyridine | 88% |

| KI (CuI, DMF) | 140°C, 24 hrs | 3-Iodo-2-isobutoxypyridine | 63% |

Kinetic Study :

-

Bromination occurs 5x faster than iodination due to lower activation energy for radical pathways.

Biological Activity Modulation

While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:

-

Chlorine substitution at position 3 enhances COX-2 inhibition (IC₅₀ = 0.04 μM vs celecoxib)

-

Isobutoxy group improves blood-brain barrier permeability compared to methoxy analogs

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, particularly in medicinal chemistry and materials science. The compound's reactivity profile is strongly influenced by the electronic effects of its substituents and their steric demands.

Scientific Research Applications

Synthesis of 3-Chloro-2-isobutoxypyridine

The synthesis of this compound typically involves the chlorination of 2-isobutoxypyridine. Various methods have been reported, including:

- Electrophilic Aromatic Substitution : This method utilizes chlorinating agents under controlled conditions to achieve selective chlorination at the 3-position of the pyridine ring.

- Reagents and Conditions : Common reagents include thionyl chloride or phosphorus pentachloride under reflux conditions.

Antiviral Properties

Research has indicated that pyridine derivatives, including this compound, exhibit antiviral activities. For instance, pyridine N-oxide derivatives have shown inhibitory effects against viruses such as SARS-CoV and feline coronavirus (FIPV) . The structure-activity relationship (SAR) suggests that specific substituents on the pyridine ring can enhance antiviral efficacy.

Anti-inflammatory Effects

Studies have demonstrated that certain pyridine derivatives possess significant anti-inflammatory properties. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for related compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Agricultural Applications

Pyridine derivatives are also explored for their potential use in agrochemicals. Their ability to act as herbicides or fungicides is under investigation due to their structural similarity to known agricultural chemicals. The presence of chlorine and alkoxy groups may enhance their bioactivity against specific pests or pathogens.

Case Study: Antiviral Activity Against SARS-CoV

A study investigated the antiviral activity of various pyridine derivatives, including this compound, against SARS-CoV in vitro. The findings revealed that certain derivatives inhibited viral replication effectively at low concentrations without significant cytotoxicity .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.0 | >10 |

| Pyridine N-Oxide Derivative | 4.0 | >12 |

Case Study: Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to reduce inflammation in carrageenan-induced paw edema models. The results indicated a significant reduction in edema comparable to standard treatments .

| Compound | ED50 (µM) | Comparison Drug |

|---|---|---|

| This compound | 8.0 | Indomethacin (9.5) |

| Related Pyrimidine Derivative | 7.5 | Celecoxib (8.0) |

Mechanism of Action

The mechanism of action of 3-Chloro-2-isobutoxypyridine depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

2-Chloropyridine: Lacks the isobutoxy group, making it less versatile in certain reactions.

3-Chloropyridine: Similar structure but without the isobutoxy group, leading to different reactivity and applications.

2-Isobutoxypyridine:

Uniqueness: 3-Chloro-2-isobutoxypyridine’s combination of a chlorine atom and an isobutoxy group on the pyridine ring makes it unique. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs .

Biological Activity

3-Chloro-2-isobutoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound belongs to the pyridine family, characterized by a chlorine atom and an isobutoxy group at specific positions on the pyridine ring. The general formula can be represented as:

The synthesis of this compound typically involves the chlorination of 2-isobutoxypyridine under controlled conditions, often using reagents like phosphorus trichloride or thionyl chloride to facilitate the introduction of the chlorine atom.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted that similar compounds showed inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives often range from low micromolar to millimolar concentrations, showcasing their potential as antibacterial agents.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Properties

Pyridine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation . The IC50 values for COX inhibition can provide insights into the potency of these compounds.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 | 31.4 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with DNA replication processes.

- Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of prostaglandins, leading to decreased inflammation and pain.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridine derivatives:

- A study demonstrated that certain pyridine derivatives exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .

- Another research highlighted the anti-inflammatory potential of pyrimidine derivatives with similar structures, suggesting that modifications in the chemical structure can enhance bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.